Ethyl 3,5-dibromo-4-methylbenzoate
Description
Significance of Brominated Benzoate (B1203000) Esters in Organic Chemistry Research
Brominated benzoate esters are highly valued as versatile building blocks in organic synthesis. The presence of bromine atoms on the aromatic ring provides reactive sites for a variety of chemical transformations. These transformations often involve cross-coupling reactions, where the bromine atom is replaced by another functional group, allowing for the construction of complex molecular architectures. chemscene.comnih.gov The ester group, on the other hand, can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols, further expanding the synthetic utility of these compounds. numberanalytics.comorganic-chemistry.org
The strategic placement of bromine atoms on the benzoate ring can also influence the electronic properties of the molecule, which can be crucial for its reactivity and biological activity. researchgate.net For instance, the presence of electron-withdrawing bromine atoms can activate the aromatic ring for certain types of reactions.
Historical Context of Polyhalogenated Aromatic Compound Synthesis
The synthesis of polyhalogenated aromatic compounds has a long history, driven by the need for these compounds in various industrial and scientific applications. wikipedia.org Early methods for halogenating aromatic compounds often involved direct reaction with molecular halogens, sometimes in the presence of a Lewis acid catalyst. thieme-connect.comwikipedia.org These methods, while effective, could sometimes lack regioselectivity, leading to mixtures of products.
Over the years, significant progress has been made in developing more selective and efficient halogenation methods. researchgate.net This includes the use of various halogenating agents and catalyst systems to control the position and number of halogen atoms introduced onto the aromatic ring. thieme-connect.com The development of enzymatic halogenation also represents a more environmentally friendly approach, although its industrial application is still under development. researchgate.netnih.gov The synthesis of polyiodinated aromatic compounds, for instance, has been crucial for the development of X-ray contrast agents. google.com
Overview of Research Trajectories for Multi-substituted Aromatic Systems
The synthesis of multi-substituted aromatic systems is a major focus in contemporary organic chemistry. rsc.orgresearchgate.net Research in this area is driven by the desire to create novel molecules with specific functions, which are directly related to the substituents on the benzene (B151609) core. rsc.org
Modern synthetic strategies often rely on the functionalization of pre-existing aromatic rings through methods like catalytic cross-coupling reactions and direct C-H functionalization. rsc.org These techniques offer a high degree of control over the placement of substituents, enabling the synthesis of a wide variety of complex aromatic molecules. Another powerful strategy is benzannulation, which involves the construction of the aromatic ring itself from smaller, functionalized building blocks. rsc.org The development of new catalytic systems and reagents continues to expand the toolbox available to organic chemists for the synthesis of multi-substituted aromatic systems. rsc.org
Properties of Ethyl 3,5-dibromo-4-methylbenzoate
| Property | Value |
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| CAS Number | 74896-66-5 |
| Appearance | White solid |
This data is compiled from various chemical suppliers and databases. bldpharm.comnih.govfishersci.ca
Spectroscopic Data of a Related Compound: Ethyl 4-methylbenzoate
| Spectroscopic Data for Ethyl 4-methylbenzoate | |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 4.35 (q, J = 7.1 Hz, 2H), 2.39 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 167.1, 143.4, 129.5, 129.0, 127.3, 60.8, 21.5, 14.3 |
| IR (Gas Phase) | Major peaks around 1720 cm⁻¹ (C=O stretch) |
This data is for Ethyl 4-methylbenzoate and is intended for comparative purposes. rsc.orgucalgary.canist.govsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dibromo-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRFCQNCOXASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Ethyl 3,5 Dibromo 4 Methylbenzoate
Reactivity of Bromo Substituents
The carbon-bromine bonds on the aromatic ring are key sites for a variety of synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (NAS) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For NAS to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. organic-chemistry.org In the case of Ethyl 3,5-dibromo-4-methylbenzoate, the ethyl ester group does have an electron-withdrawing effect. However, the two bromine atoms and the methyl group are generally considered deactivating or weakly activating, which can make traditional NAS pathways challenging. The position of substitution in NAS reactions is determined by the location of the leaving group, not by the directing effects of other substituents on the ring. organic-chemistry.org
Metal-Mediated Cross-Coupling Reactions (e.g., Heck Reactions, Sonogashira, Suzuki) as Substrates
This compound, and its methyl analog, are valuable intermediates in the synthesis of various natural products. researchgate.net This utility is largely due to the reactivity of the bromo substituents in metal-mediated cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Aryl bromides are common substrates for these transformations. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A typical Heck reaction employs a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like triethylamine (B128534) or potassium carbonate, and various phosphine (B1218219) ligands. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. researchgate.net For instance, similar structures like 3,5-dibromo-4-pyrones have been successfully used in Sonogashira couplings. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.net This reaction is widely used to create biaryl compounds and other conjugated systems. wikipedia.org The reaction generally requires a palladium catalyst and a base to activate the organoboron species. researchgate.net
| Reaction | Typical Catalyst | Typical Base | Coupling Partner | Product Type |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ wikipedia.org | Triethylamine, Potassium Carbonate wikipedia.org | Alkene wikipedia.org | Substituted Alkene wikipedia.org |
| Sonogashira | Palladium complex with Copper(I) co-catalyst organic-chemistry.orgresearchgate.net | Amine base (e.g., Diethylamine) researchgate.net | Terminal Alkyne organic-chemistry.orgresearchgate.net | Arylalkyne researchgate.net |
| Suzuki | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ researchgate.net | Arylboronic acid or ester researchgate.net | Biaryl compound wikipedia.org |
Reductive Debromination Strategies
The bromine atoms on this compound can be removed through reductive debromination. This transformation is useful when the bromine atoms have served their purpose as directing groups for other reactions and need to be replaced with hydrogen atoms. organic-chemistry.orgresearchgate.net Various methods exist for the reductive dehalogenation of aryl bromides.
One common method is catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.orgresearchgate.net This method is often effective under neutral conditions, and bromides can be selectively reduced in the presence of other functional groups. organic-chemistry.orgresearchgate.net Another approach involves photoredox catalysis, where visible light mediates the reduction of the carbon-bromide bond. acs.orgacs.org This can be achieved using a photosensitizer in the presence of a hydrogen atom donor. acs.orgacs.org Additionally, micellar catalysis in water using a palladium catalyst and a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) offers an environmentally friendly option for debromination at room temperature. nih.gov
| Method | Catalyst/Reagent | Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Palladium-on-carbon | Hydrogen gas, neutral conditions | organic-chemistry.orgresearchgate.net |
| Photoredox Catalysis | Photosensitizer (e.g., Ir or Ru complex), Silane | Visible light, room temperature | acs.orgacs.org |
| Micellar Catalysis | Palladium catalyst, NaBH₄ | Aqueous micellar solution, room temperature | nih.gov |
Reactivity of the Ester Functional Group
The ethyl ester group in this compound is also a site for chemical transformations, primarily through reactions that involve the cleavage of the ester linkage.
Hydrolysis Reactions and Hydrolytic Stability
Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. The alkaline hydrolysis of ethyl benzoate (B1203000), for example, is a standard procedure to produce benzoic acid. sserc.org.ukyoutube.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide. youtube.com The initial product is the sodium salt of the carboxylic acid, which is then protonated in a subsequent step with a strong acid to yield the free carboxylic acid. youtube.com
The hydrolytic stability of this compound is influenced by the substituents on the benzene (B151609) ring. The two bromine atoms in the ortho positions relative to the ester group introduce significant steric hindrance, which can affect the rate of hydrolysis compared to unsubstituted ethyl benzoate.
Transesterification Processes
Transesterification is a process where one ester is converted into another by reacting with an alcohol in the presence of a catalyst. ucla.edu This reaction is typically reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. ucla.edumdpi.com For this compound, transesterification could be used to replace the ethyl group with another alkyl group by reacting it with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid or base catalyst. Similar to hydrolysis, the steric hindrance from the ortho-bromo substituents may influence the reaction conditions required for efficient transesterification.
Reduction to Alcohol Derivatives
The ethyl ester group of this compound can be reduced to a primary alcohol, yielding (3,5-dibromo-4-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents capable of reducing esters.
Detailed Research Findings:
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this conversion, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. ucalgary.camasterorganicchemistry.com
The general reaction scheme is as follows: EtOOC-Ar → HOCH₂-Ar where Ar = 3,5-dibromo-4-methylphenyl
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. ucalgary.ca
Table 3.1: Reagents for Ester Reduction
| Reagent | Reactivity with Esters | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Generally unreactive | No reaction |
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring is a site for various chemical transformations, primarily oxidation and halogenation reactions.
The benzylic methyl group of this compound can be oxidized to a carboxylic acid, which would yield 3,5-dibromo-4-ethoxycarbonylbenzoic acid. This oxidation requires potent oxidizing agents due to the presence of deactivating groups on the aromatic ring.
Detailed Research Findings:
The oxidation of benzylic C-H bonds is a common reaction. masterorganicchemistry.com Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl groups on an aromatic ring to carboxylic acids, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com The reaction proceeds through a radical mechanism at the benzylic position, which is stabilized by the aromatic ring. rsc.org However, the presence of electron-withdrawing groups on the ring can make the oxidation more challenging. organic-chemistry.org For substrates with electron-withdrawing groups, harsher reaction conditions or more specialized reagents may be necessary to achieve the desired transformation. rsc.org
Table 3.2: Common Reagents for Benzylic Oxidation
| Oxidizing Agent | Conditions | Product Functional Group |
| Potassium Permanganate (KMnO₄) | Hot, alkaline or acidic | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | Hot, acidic | Carboxylic Acid |
| Chromic Oxide (CrO₃) | Acetic anhydride | Diacetate (hydrolyzes to aldehyde) |
The methyl group can undergo free-radical halogenation at the benzylic position. For instance, α-bromination would produce ethyl 3,5-dibromo-4-(bromomethyl)benzoate. This reaction is typically initiated by light or a radical initiator.
Detailed Research Findings:
Side-chain halogenation of alkylbenzenes occurs via a free-radical chain mechanism. orgoreview.comstackexchange.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light are commonly used for benzylic bromination. orgoreview.com This method is selective for the benzylic position due to the resonance stabilization of the intermediate benzyl (B1604629) radical. The reaction conditions are crucial to favor side-chain halogenation over electrophilic aromatic substitution on the ring. stackexchange.com The presence of electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical intermediate, potentially making the reaction slower. stackexchange.com
Mechanistic Investigations of Key Reactions
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
Reduction of the Ester: The reduction of the ester with LiAlH₄ involves a two-step nucleophilic addition. The first hydride attack leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alkoxide, which is protonated upon workup. ucalgary.caorgosolver.comchemistrysteps.com
Oxidation of the Methyl Group: Benzylic oxidation with strong oxidizing agents like KMnO₄ is believed to proceed through a radical mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical is then further oxidized. The presence of electron-withdrawing groups can influence the rate of this process. rsc.org
Side-Chain Halogenation: The mechanism of benzylic bromination with NBS involves three main stages: initiation, propagation, and termination. Initiation involves the formation of a bromine radical. In the propagation steps, the bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical and HBr. The HBr then reacts with NBS to generate Br₂, which in turn reacts with the benzyl radical to form the product and another bromine radical, continuing the chain. orgoreview.com
Influence of Aromatic Substitution Pattern on Reactivity
The substitution pattern of this compound has a profound effect on its reactivity.
Electronic Effects: The two bromine atoms and the ethyl carboxylate group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. rutgers.edu The bromine atoms exert a deactivating inductive effect but a weak activating resonance effect, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org The carboxylate group is a meta-directing deactivating group. fiveable.me The methyl group is a weak activating, ortho-para directing group. fiveable.me The combined effect of these substituents makes the remaining free position on the aromatic ring (position 2 and 6) highly deactivated towards further electrophilic substitution.
Steric Effects: The two bromine atoms ortho to the methyl group and meta to the ester group create significant steric hindrance. This steric bulk can influence the approach of reagents to the adjacent functional groups. For instance, any reaction at the methyl group or the ester carbonyl could be sterically hindered by the bulky bromine atoms. numberanalytics.comyoutube.com In the case of the methyl group, this steric hindrance could potentially slow down both oxidation and halogenation reactions.
A study on the crystal structure of the related mthis compound shows that the molecule is essentially planar. nih.govnih.govresearchgate.net This planarity, however, does not negate the steric influence of the bulky bromine substituents on the reactivity of the neighboring methyl and ester groups.
Spectroscopic and Structural Characterization Methodologies for Ethyl 3,5 Dibromo 4 Methylbenzoate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH | ~8.0 | Singlet |
| Methylene (-CH₂-) | ~4.4 | Quartet |
| Methyl (Aromatic -CH₃) | ~2.4 | Singlet |
| Methyl (Ethyl -CH₃) | ~1.4 | Triplet |
This table represents expected values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Similar to ¹H NMR, specific ¹³C NMR data for Ethyl 3,5-dibromo-4-methylbenzoate is scarce in the provided search results. However, data for related structures like Mthis compound reveals the expected chemical shifts for the carbon atoms in the benzene (B151609) ring, the methyl group, and the carbonyl group of the ester. rsc.org For this compound, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and the methyl group), the methyl carbon on the ring, and the two carbons of the ethyl group.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C-Br | ~128 |
| Aromatic C-H | ~130 |
| Aromatic C-C=O | ~131 |
| Aromatic C-CH₃ | ~139 |
| Methylene (-CH₂-) | ~61 |
| Methyl (Aromatic -CH₃) | ~23 |
| Methyl (Ethyl -CH₃) | ~14 |
This table represents expected values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to determine the spatial relationships between atoms, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons, for instance, within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which can be useful for confirming the substitution pattern on the aromatic ring.
While specific 2D NMR data for this compound was not found, the application of these techniques is a standard procedure for the complete structural elucidation of novel organic compounds. rsc.org
Application of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group of the ester and the C-H bonds of the aromatic ring and the alkyl groups. The position of the C=O stretching vibration can also provide information about the electronic environment of the ester.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester) | 1100 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
This table represents expected values and may vary based on the physical state of the sample.
Application of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular weight of the compound. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion and fragment ions containing bromine, with peaks separated by two mass units and having specific relative intensities.
Expected Molecular Ion Peaks for this compound (C₁₀H₁₀Br₂O₂)
| Isotopologue | Mass (amu) | Expected Relative Abundance |
| [M]⁺ (²⁷⁹Br) | ~320 | ~25% |
| [M+2]⁺ (¹⁷⁹Br, ¹⁸¹Br) | ~322 | ~50% |
| [M+4]⁺ (²⁸¹Br) | ~324 | ~25% |
This table shows the expected isotopic pattern for a molecule containing two bromine atoms. The exact masses will vary slightly.
Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
X-ray Crystallography for Solid-State Structural Determination
For the closely related compound, Mthis compound, a single-crystal X-ray diffraction study has been reported. nih.govresearchgate.netnih.govresearchgate.net The analysis revealed that the molecule is essentially planar. nih.govresearchgate.netnih.govresearchgate.net The crystal structure is stabilized by weak intermolecular interactions, including C-H···Br and C-H···O hydrogen bonds, which link adjacent molecules. nih.govresearchgate.net
Crystallographic Data for Mthis compound nih.govresearchgate.netresearchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9716 (2) |
| b (Å) | 14.2359 (7) |
| c (Å) | 17.2893 (8) |
| V (ų) | 977.52 (8) |
| Z | 4 |
Data obtained at a temperature of 89 K. nih.govresearchgate.netresearchgate.net
A similar crystallographic analysis of this compound would provide definitive proof of its molecular structure and packing in the solid state.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for its separation from impurities and for the precise determination of its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are principal methods employed for these purposes. The selection between GC and HPLC is contingent on the volatility and thermal stability of the analyte and potential impurities, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-volatile and thermally sensitive compounds like "this compound." This technique separates compounds based on their hydrophobicity.
Methodology and Findings:
For aromatic esters such as "this compound," a common approach involves the use of a C18 stationary phase. These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a non-polar surface. The mobile phase is typically a polar mixture, often consisting of acetonitrile (B52724) and water. sielc.comnih.gov An acidic modifier, such as phosphoric acid or formic acid, is frequently added to the mobile phase to ensure the analyte is in a non-ionized state, which promotes better peak shape and retention. sielc.com
The separation mechanism is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Due to its relatively non-polar nature, "this compound" will have a strong affinity for the C18 stationary phase, leading to its retention. The elution strength of the mobile phase can be modulated by adjusting the ratio of the organic solvent (acetonitrile) to water. ekb.eg An increase in the acetonitrile concentration will decrease the polarity of the mobile phase, thereby reducing the retention time of the compound. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any closely related impurities. ekb.eg
Detection is commonly performed using a UV detector, as the benzene ring in the molecule is a strong chromophore.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~25-30 minutes |
This table presents a typical set of parameters and does not represent a specific validated method.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. "this compound" is amenable to GC analysis. Purity assessment is often carried out using a GC system equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
Methodology and Findings:
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (mobile phase), typically an inert gas such as helium or nitrogen. The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. For aromatic esters, a capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (e.g., DB-Wax) or a cyanopropyl-based phase, is often suitable. researchgate.net
The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. The temperature of the column oven is a critical parameter and is often programmed to increase during the analysis (a temperature gradient) to ensure the timely elution of both volatile and less volatile components. scispace.com
GC-FID is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds. For the identification of unknown impurities, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. The mass spectrometer provides fragmentation patterns for each eluting peak, which can be compared to spectral libraries for positive identification. scispace.com
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 240 °C, hold for 5 min |
| Detector | Mass Spectrometer |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 50-400 m/z |
This table illustrates typical GC-MS conditions and is not from a specific validated analysis.
Computational and Theoretical Investigations of Ethyl 3,5 Dibromo 4 Methylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost.
Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For Ethyl 3,5-dibromo-4-methylbenzoate, this would involve determining the most stable conformation of the ethyl ester group relative to the substituted benzene (B151609) ring.
Crystallographic studies of the closely related Mthis compound reveal that the molecule is essentially planar. nih.govnih.govresearchgate.netresearchgate.net The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.0652 Å. nih.govnih.govresearchgate.netresearchgate.net A key geometric parameter is the dihedral angle between the plane of the benzene ring and the carboxylate substituent, which is reported to be a small 7.1(2)°. nih.govnih.govresearchgate.netresearchgate.net This near-planarity suggests significant electronic conjugation between the ester group and the aromatic ring. It is highly probable that this compound adopts a similar low-energy conformation, with the ethyl group also lying close to the plane of the benzene ring to maximize electronic stability.
Table 1: Selected Optimized Geometric Parameters for Mthis compound (Data from X-ray Crystallography)
| Parameter | Value (Å) |
|---|---|
| C-Br Bond Length | Data not available |
| C-C (aromatic) Bond Length | Data not available |
| C-O (carbonyl) Bond Length | Data not available |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and kinetic stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the electron-donating methyl group and the electron-withdrawing bromine atoms and ester group. The LUMO, conversely, would be expected to have significant contributions from the carbonyl group of the ester and the carbon atoms of the ring attached to the electronegative bromine atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In an ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. The regions around the bromine atoms would also exhibit negative potential, forming a so-called "sigma-hole" of positive potential on the halogen atom itself, which can lead to halogen bonding. researchgate.net The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit regions of positive potential (typically colored blue), indicating their susceptibility to attack by nucleophiles.
Molecular Modeling and Dynamics Simulations
While static quantum chemical calculations provide insight into the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations could be used to explore the conformational flexibility of the ethyl group in this compound in different solvents or at various temperatures.
For instance, simulations could reveal the rotational barrier of the C-O bond connecting the ethyl group to the carboxylate, providing information on the relative populations of different conformers in solution. Furthermore, MD simulations could be employed to study how this molecule interacts with other molecules, such as in a solvent or at an interface, which is particularly relevant for understanding its behavior in chemical reactions or biological systems. researchgate.netnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions.
By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict its ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of experimental signals. wisc.edu For example, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the methyl, bromo, and ethyl ester substituents. The accuracy of these predictions is often improved by using empirical scaling factors derived from comparisons between calculated and experimental data for a set of similar compounds.
Theoretical Studies of Reaction Pathways and Energetics
Theoretical chemistry can also be used to investigate the mechanisms and energetics of chemical reactions involving this compound. For example, the synthesis of the parent methyl ester involves the bromination of methyl 4-methylbenzoate. nih.govresearchgate.netresearchgate.net A theoretical study of the analogous reaction to form the ethyl ester could elucidate the reaction mechanism of this electrophilic aromatic substitution.
Such a study would involve calculating the energies of the reactants, intermediates, transition states, and products. This would allow for the determination of the activation energy barriers for each step of the reaction, providing insight into the reaction kinetics. The calculations could also clarify the regioselectivity of the bromination, explaining why the bromine atoms add at the 3 and 5 positions, ortho to the methyl group and meta to the electron-withdrawing ester group. The directing effects of the substituents play a crucial role in the outcome of the reaction, and theoretical calculations can quantify these effects.
Application of Linear Free-Energy Relationships (e.g., Hammett Equation) for Mechanistic Insights
The Hammett equation provides a powerful tool for the quantitative analysis of the electronic effects of substituents on the reactivity of aromatic compounds. This linear free-energy relationship is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted parent compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects.
The Hammett substituent constant (σ) for the 3,5-dibromo-4-methylphenyl group can be estimated by the summation of the individual σ values for each substituent at its respective position on the benzene ring. The standard reaction for determining σ values is the ionization of benzoic acid in water at 25°C, for which the reaction constant (ρ) is defined as 1.00. viu.cachemeurope.com
The relevant individual substituent constants are:
σ_meta for a bromine substituent.
σ_para for a methyl substituent.
Based on literature values, the Hammett constants for these substituents are:
| Substituent | Position | Hammett Constant (σ) |
| Bromo | meta | +0.37 |
| Bromo | meta | +0.37 |
| Methyl | para | -0.17 |
The estimated total substituent constant (σ_total) for the 3,5-dibromo-4-methylphenyl group is therefore:
σ_total = σ_meta(Br) + σ_meta(Br) + σ_para(CH₃) = 0.37 + 0.37 + (-0.17) = 0.57
This positive σ_total value indicates that the combined effect of the two bromine atoms and one methyl group is electron-withdrawing, which is expected to increase the acidity of the corresponding benzoic acid and accelerate reactions that are favored by electron-withdrawing groups, such as the alkaline hydrolysis of the ethyl ester.
The acidity of the corresponding 3,5-dibromo-4-methylbenzoic acid can be predicted using its estimated σ_total value and the pKa of unsubstituted benzoic acid (pKa = 4.20). A predicted pKa value for 3,5-dibromo-4-methylbenzoic acid is approximately 3.59. chemicalbook.com
For the alkaline hydrolysis of ethyl benzoates in an 85% ethanol-water mixture at 30°C, the reaction constant (ρ) has been determined to be +2.498. chemeurope.com A positive ρ value signifies that the reaction is facilitated by electron-withdrawing substituents, which stabilize the negatively charged transition state of the reaction.
Using the estimated σ_total and the known ρ value, the rate of hydrolysis of this compound relative to ethyl benzoate (B1203000) can be predicted.
Theoretical Basis of Structure-Reactivity Relationships in Halogenated Aromatic Systems
The reactivity of halogenated aromatic systems, such as this compound, is governed by a combination of electronic and steric effects exerted by the substituents on the aromatic ring. These effects influence the electron density distribution within the molecule, thereby affecting the stability of intermediates and transition states in chemical reactions.
Electronic Effects:
The electronic influence of substituents is broadly categorized into two types: the inductive effect and the resonance effect.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect (-I), which decreases the electron density on the ring. pharmacy180.com The methyl group, on the other hand, is weakly electron-donating through induction (+I).
Steric Effects:
Substituents on an aromatic ring can also influence reactivity through steric hindrance. In the case of this compound, the two bromine atoms are positioned ortho to the methyl group and meta to the ester group. While not directly in the ortho position to the ester, the presence of these relatively bulky bromine atoms can influence the conformation of the ester group.
A significant steric phenomenon in substituted benzoic acids and their derivatives is the ortho effect . wikipedia.orglibretexts.org This effect describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid. stackexchange.comstackexchange.com While the ester group in this compound is not flanked by ortho substituents in the traditional sense, the cumulative steric bulk of the adjacent bromine and methyl groups can influence the rotational barrier of the ester group and its interaction with the aromatic ring.
The combination of these electronic and steric factors provides a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical transformations.
Applications of Ethyl 3,5 Dibromo 4 Methylbenzoate in Chemical Sciences
A Key Intermediate in the Realm of Organic Synthesis
The structural framework of ethyl 3,5-dibromo-4-methylbenzoate makes it a highly sought-after intermediate in organic synthesis, enabling the construction of intricate molecular architectures.
A Precursor for Polysubstituted Aromatic Compounds
This compound serves as an excellent starting material for the synthesis of a wide array of polysubstituted aromatic compounds. The two bromine atoms on the aromatic ring are particularly amenable to various cross-coupling reactions, which are fundamental for the creation of new carbon-carbon and carbon-heteroatom bonds. While direct research on the ethyl ester is limited in this specific context, the analogous methyl ester, mthis compound, has been utilized as an important intermediate in the synthesis of 3,5-dimethoxyphenylacetic acid, a key precursor for a variety of natural products. nih.govresearchgate.net This suggests a similar synthetic utility for the ethyl ester. The ability to selectively functionalize the bromine positions allows for the introduction of diverse substituents, leading to the generation of complex aromatic structures that are often scaffolds for pharmaceuticals and other functional molecules.
A Building Block for Complex Molecular Architectures
The multifunctionality of this compound makes it an invaluable building block for constructing complex molecular frameworks. The bromine atoms can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, facilitating the formation of intricate molecular structures. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for molecular diversification. Furthermore, the methyl group can undergo oxidation to a carboxylic acid, adding another layer of synthetic versatility. This trifecta of reactivity allows chemists to strategically build up molecular complexity from this relatively simple starting material. The analogous methyl ester has been instrumental in the synthesis of various natural products, including the sclerotiorin group of fungal metabolites, isochromans related to sclerotiorin pigments, and isocoumarins like 7-methylmellein and stellatin. nih.govresearchgate.net
Utility in Catalyst Development and Evaluation
The reactivity of the carbon-bromine bonds in this compound makes it a suitable substrate for the development and evaluation of new catalytic systems, particularly those focused on the formation of carbon-carbon and carbon-heteroatom bonds.
A Substrate in C-C and C-Heteroatom Bond-Forming Reactions
While specific studies detailing the use of this compound as a substrate in catalyst development are not extensively documented, its structure is ideal for such applications. The presence of two C-Br bonds allows it to be used as a test substrate to evaluate the efficiency and selectivity of new catalysts for cross-coupling reactions. For instance, it could be employed to screen the activity of novel palladium, nickel, or copper catalysts in Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. The electronic and steric environment of the bromine atoms, influenced by the adjacent methyl and ethyl ester groups, can provide valuable insights into the scope and limitations of a new catalytic system.
Contributions to Materials Science Research
The aromatic and functionalized nature of this compound suggests its potential as a precursor for the synthesis of functional materials, including polymers and optoelectronic materials. Although direct applications of this specific compound are not widely reported, related brominated aromatic esters have found use in materials science. For example, a similar compound, ethyl 4-bromo-3-methylbenzoate, has been used in the synthesis of tetraarylated dithiophene-tetrathiafulvalene derivatives for creating 2D self-assembled molecular networks. This indicates the potential for this compound to be used in the creation of specialty polymers and resins, contributing to materials with enhanced thermal and mechanical properties. The dibromo functionality allows for the formation of polymeric chains through repetitive cross-coupling reactions, a common strategy in the synthesis of conjugated polymers for organic electronics.
General Applications in Fine Chemicals and Agrochemical Research
While specific product details are beyond the scope of this article, the structural motifs present in this compound are relevant to the fields of fine chemicals and agrochemical research. The polysubstituted toluene core is a common feature in many biologically active molecules. The specific substitution pattern on a benzene (B151609) ring can significantly influence the biological activity of a compound. A related compound, ethyl 4-bromo-3-methylbenzoate, is utilized in the development of new agrochemicals. This suggests that this compound could serve as a valuable intermediate in the exploratory synthesis of novel compounds with potential applications in these industries.
Future Research Directions and Emerging Trends for Brominated Benzoate Esters
Development of More Sustainable and Greener Synthetic Pathways
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. This is particularly relevant for the synthesis of brominated aromatic compounds, which have traditionally relied on methods that can generate hazardous waste.
Key areas of research in greener synthesis include:
Alternative Brominating Agents: Traditional methods often employ molecular bromine, which poses significant handling risks. Research is now geared towards safer alternatives like N-bromosuccinimide (NBS) and hydrobromic acid (HBr) in the presence of an oxidant. chemicalbook.comtcu.edu The in-situ generation of bromine from bromide salts is another promising approach that minimizes the handling of hazardous reagents. tcu.edu
Eco-Friendly Solvents and Catalysts: The use of hazardous and halogenated solvents is being replaced by more benign alternatives. chemicalbook.com For instance, methods are being developed that use water or recyclable organic solvents. chemicalbook.comresearchgate.net Furthermore, there is a push to replace stoichiometric reagents with catalytic systems, including the use of non-toxic catalysts. chemicalbook.com
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is being explored as an energy-efficient alternative to conventional heating methods. google.com This technique can significantly reduce reaction times and improve yields. google.com
A comparative table of traditional versus greener bromination approaches is presented below:
| Feature | Traditional Approach | Greener Approach |
| Brominating Agent | Molecular Bromine (Br2) | N-Bromosuccinimide (NBS), In-situ generated Br2 from NaBr Current time information in Bangalore, IN. |
| Solvent | Halogenated solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), Ethyl acetate (B1210297) chemicalbook.com |
| Catalyst | Strong acids (e.g., conc. H2SO4) | Recyclable catalysts, mild acid catalysts chemicalbook.com |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation google.com |
Exploration of Novel Reactivity and Transformation Pathways
Researchers are continually seeking to uncover new reactions and transformations of brominated benzoate (B1203000) esters, expanding their utility in organic synthesis. These explorations can lead to the development of novel molecular architectures and more efficient synthetic routes to complex target molecules.
Current research in this area includes:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atoms on the benzoate ring serve as excellent handles for these transformations, allowing for the introduction of a wide variety of substituents.
Electrochemical Reactions: Electrochemical methods offer a high degree of control over reaction conditions and can enable transformations that are difficult to achieve through traditional chemical means. spectrabase.com The electrochemical halogenation and dehalogenation of aromatic compounds are areas of active investigation.
Photochemical Reactions: The use of light to initiate and control chemical reactions is a rapidly growing field. Photo-induced reactions of brominated compounds can lead to unique and selective transformations. chemicalbook.com
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize reaction conditions, understand reaction mechanisms, and ensure process safety, real-time monitoring of chemical reactions is crucial. Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing a wealth of information that is not available from traditional offline analysis. researchgate.netrsc.org
Commonly used in-situ spectroscopic methods include:
FTIR and Raman Spectroscopy: These techniques provide information about the vibrational modes of molecules and can be used to track the concentration of reactants, intermediates, and products throughout a reaction. rsc.orgchemicalbook.com Fiber-optic probes allow for the direct insertion of these spectroscopic tools into reaction vessels. chemicalbook.com
NMR Spectroscopy: While less common for real-time monitoring due to instrumentation constraints, benchtop NMR spectrometers are becoming more accessible and can provide detailed structural information about species in the reaction mixture. chemicalbook.com
Mass Spectrometry: In-situ mass spectrometry can be used to identify and quantify volatile components of a reaction mixture.
The data obtained from these techniques can be used to generate reaction profiles, which plot the concentration of different species over time. This information is invaluable for kinetic studies and for optimizing reaction parameters such as temperature, pressure, and catalyst loading. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Prediction
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical synthesis is planned and executed. masterorganicchemistry.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, un-run experiments.
Applications of ML and AI in synthesis design include:
Retrosynthetic Analysis: AI-powered tools can propose synthetic routes to a target molecule by working backward from the final product. google.com These programs can suggest multiple potential pathways, ranked by feasibility and efficiency.
Reaction Outcome Prediction: ML models can be trained to predict the products and yields of a reaction based on the starting materials, reagents, and reaction conditions. This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Optimization of Reaction Conditions: By analyzing data from a series of experiments, ML algorithms can suggest optimal reaction conditions to maximize yield and minimize byproducts. nih.gov
The table below summarizes some of the key AI and ML approaches being applied to chemical synthesis:
| Application | AI/ML Technique | Description |
| Retrosynthetic Analysis | Graph Neural Networks (GNNs), Transformer models | Identifies potential precursor molecules by deconstructing the target compound. google.com |
| Reaction Prediction | Random Forest models, Deep Learning | Forecasts the likely products and yields of a chemical reaction. masterorganicchemistry.com |
| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Suggests optimal reaction parameters (temperature, solvent, catalyst) to improve outcomes. |
Investigations into Non-Covalent Interactions and Crystal Engineering in Related Systems
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Understanding and controlling these interactions is the central goal of crystal engineering, which seeks to design and synthesize crystalline materials with specific properties.
For brominated benzoate esters, key non-covalent interactions include:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen and nitrogen. These interactions can play a crucial role in directing the assembly of molecules in the crystal lattice.
Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor, while other functional groups on the molecule can act as hydrogen bond donors.
π-π Stacking: The aromatic rings can stack on top of one another, leading to stabilizing π-π interactions.
A detailed study of the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, a close analog of the title compound, revealed weak intermolecular C-H···Br and O···Br contacts that link adjacent molecules into layers. rsc.org These types of studies provide valuable insights into how these molecules self-assemble in the solid state and can inform the design of new materials with desired properties. rsc.org
Q & A
Q. What are the optimal conditions for synthesizing ethyl 3,5-dibromo-4-methylbenzoate with high purity and yield?
- Methodological Answer : Synthesis typically involves bromination of 4-methylbenzoic acid derivatives followed by esterification. For bromination, use a brominating agent (e.g., Br₂ in H₂SO₄ or DMF) under controlled temperature (0–5°C) to avoid over-bromination . Esterification can be achieved via refluxing with ethanol and a catalyst (e.g., H₂SO₄) for 4–6 hours. Purification via recrystallization (ethanol/water) improves yield (reported ~65% for analogous esters) . Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity via melting point analysis (compare to literature values, e.g., 141–143°C for similar triazole derivatives) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ ~7.5–8.0 ppm for H-2 and H-6, split due to bromine’s deshielding effect). Absence of OH or NH peaks confirms ester formation .
- ¹³C NMR : Peaks for carbonyl (C=O, δ ~165–170 ppm), aromatic carbons (δ ~120–140 ppm), and Br-substituted carbons (δ ~110–130 ppm) .
- IR : Strong C=O stretch at ~1720 cm⁻¹, C-O ester stretch at ~1250 cm⁻¹, and C-Br stretches at ~600–700 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 3,5-dibromo groups create strong electron-withdrawing effects, activating the aromatic ring toward electrophilic attacks but sterically hindering nucleophilic substitution at the 4-methyl position. Computational modeling (DFT) can quantify substituent effects:
- Electrostatic Potential Maps : Highlight electron-deficient regions near bromine atoms .
- Reactivity Studies : Compare reaction rates with analogs (e.g., ethyl 3,5-dichloro-4-methylbenzoate) under SNAr conditions (e.g., NaOH/EtOH). Lower yields in dibromo derivatives suggest steric dominance over electronic activation .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism or twinning. Use:
- SHELXT/SHELXL : Refine structures with high-resolution data (≤1.0 Å) and validate via R-factor convergence (R1 < 5%) .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., Br···Br contacts) across datasets to identify polymorphic variations .
- Thermal Analysis (DSC/TGA) : Detect phase transitions that explain structural inconsistencies .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use TGA to assess decomposition onset temperatures (typically >200°C for esters) and DSC to detect melting/recrystallization events .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track bromine loss via ICP-MS .
Key Methodological Recommendations
- Synthesis Optimization : Use DMF as a solvent for bromination to enhance regioselectivity .
- Data Validation : Cross-reference crystallographic data with NIST Chemistry WebBook entries to resolve discrepancies .
- Stability Testing : Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis and photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
